2-(2-Methoxyphenyl)piperidine-1-carbaldehyde
CAS No.:
Cat. No.: VC15828242
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)piperidine-1-carbaldehyde |
| Standard InChI | InChI=1S/C13H17NO2/c1-16-13-8-3-2-6-11(13)12-7-4-5-9-14(12)10-15/h2-3,6,8,10,12H,4-5,7,9H2,1H3 |
| Standard InChI Key | SHUMXPMIEVZISD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2CCCCN2C=O |
Introduction
Molecular Structure and Chemical Identity
2-(2-Methoxyphenyl)piperidine-1-carbaldehyde (systematic IUPAC name: piperidine-1-carbaldehyde substituted at the 2-position with a 2-methoxyphenyl group) belongs to the class of N-formylated piperidines. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The structure comprises a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) functionalized at the 1-position by a carbaldehyde group and at the 2-position by a 2-methoxyphenyl substituent.
Key structural features include:
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Piperidine core: Confers rigidity and basicity, with the nitrogen atom enabling hydrogen bonding or salt formation.
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Carbaldehyde group: Introduces electrophilic reactivity, making the compound a versatile intermediate for condensation or nucleophilic addition reactions.
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2-Methoxyphenyl substituent: The ortho-methoxy group influences electronic and steric properties, potentially modulating biological activity or solubility.
Comparative analysis with its para-substituted analog, 2-(4-methoxyphenyl)piperidine-1-carbaldehyde (CAS 1355233-94-1), reveals identical molecular formulas but distinct physicochemical behaviors due to positional isomerism .
Synthetic Methodologies
Reductive Amination and Formylation
Piperidine-1-carbaldehyde derivatives are commonly synthesized via reductive amination or N-formylation. A hydrogen-borrowing [5 + 1] annulation strategy, as described by Donohoe et al., enables stereoselective piperidine formation through iridium-catalyzed cascades involving hydroxyl oxidation and amination . Subsequent formylation of the piperidine nitrogen can be achieved using formic acid derivatives or Vilsmeier-Haack conditions.
For 2-(2-methoxyphenyl) substitution, Friedel-Crafts alkylation or direct coupling of 2-methoxyphenyl grignard reagents to preformed piperidine intermediates may be employed. Recent advances in C(sp³)-H activation, such as palladium-mediated oxidative annulation , offer alternative routes to install aryl groups at specific positions on the piperidine ring.
Organocatalytic Approaches
Organocatalysis has emerged as a sustainable method for constructing complex piperidine scaffolds. Guo et al. demonstrated [4 + 2] annulation of N-tethered enones with dicyanoalkenes using thiourea catalysts, achieving high diastereoselectivity . Adapting such methodologies could facilitate the synthesis of 2-(2-methoxyphenyl)piperidine-1-carbaldehyde by incorporating aldehyde-containing building blocks.
Physicochemical Properties
While experimental data for 2-(2-methoxyphenyl)piperidine-1-carbaldehyde remain limited, inferences can be drawn from structurally related compounds:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 219.28 g/mol | |
| Density | ~1.1–1.2 g/cm³ (estimated) | - |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in polar aprotic solvents | |
| LogP | ~2.1 (predicted) |
The ortho-methoxy group may reduce crystallinity compared to para-substituted analogs due to steric hindrance, impacting melting point and solubility. Computational models predict moderate lipophilicity (LogP ≈ 2.1), suggesting balanced membrane permeability for potential pharmaceutical applications .
Applications in Pharmaceutical Chemistry
Piperidine derivatives are pivotal in drug discovery, featuring in compounds targeting neurological, oncological, and infectious diseases. The carbaldehyde moiety in 2-(2-methoxyphenyl)piperidine-1-carbaldehyde positions it as a key intermediate for:
Schiff Base Formation
Reaction with primary amines yields Schiff bases, which are explored for antimicrobial and anticancer activities. For example, N-formylpiperidine derivatives exhibit inhibitory effects on acetylcholinesterase, relevant to Alzheimer’s disease therapeutics .
Heterocyclic Scaffold Elaboration
The aldehyde group participates in cyclocondensation reactions to form imidazoles, triazoles, or pyrroles. A 2023 study by Singh et al. highlighted the utility of α,β-unsaturated aldehydes in synthesizing pyrrole derivatives under mild conditions , a strategy applicable to this compound.
Bioisosteric Replacements
The 2-methoxyphenyl group can serve as a bioisostere for phenol or aniline moieties, modulating metabolic stability and target engagement. Piperidine carbaldehydes have been investigated as precursors to kinase inhibitors and G protein-coupled receptor modulators .
Future Directions and Research Gaps
Despite its synthetic utility, experimental characterization of 2-(2-methoxyphenyl)piperidine-1-carbaldehyde remains sparse. Priority areas include:
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Spectroscopic Profiling: NMR (¹H, ¹³C) and IR data to confirm structure and purity.
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidine derivatives.
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Biological Screening: Evaluating bioactivity in antimicrobial, anticancer, or neuropharmacological assays.
Advances in C–H functionalization and flow chemistry could streamline production, enabling broader exploration of this compound’s potential.
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